molecular formula C24H14N2O3S2 B11695798 (5Z)-5-(anthracen-9-ylmethylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(anthracen-9-ylmethylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11695798
M. Wt: 442.5 g/mol
InChI Key: JSERCKOEOLWHLT-HMAPJEAMSA-N
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Description

(5Z)-5-[(Anthracen-9-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a unique structure combining an anthracene moiety, a nitrophenyl group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(Anthracen-9-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of anthracene-9-carbaldehyde with 3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol. The reaction mixture is then refluxed for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(Anthracen-9-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Anthracene-9-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-5-[(Anthracen-9-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of (5Z)-5-[(Anthracen-9-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.

Uniqueness

(5Z)-5-[(Anthracen-9-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of an anthracene moiety, a nitrophenyl group, and a thiazolidinone ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H14N2O3S2

Molecular Weight

442.5 g/mol

IUPAC Name

(5Z)-5-(anthracen-9-ylmethylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H14N2O3S2/c27-23-22(31-24(30)25(23)17-9-11-18(12-10-17)26(28)29)14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H/b22-14-

InChI Key

JSERCKOEOLWHLT-HMAPJEAMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C\4/C(=O)N(C(=S)S4)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)N(C(=S)S4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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